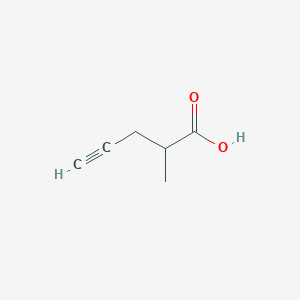

2-Methylpent-4-ynoic acid

Übersicht

Beschreibung

2-Methylpent-4-ynoic acid is a carboxylic acid with the molecular formula C6H8O2 . It is a colorless, viscous liquid that is soluble in water and organic solvents .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, one method involves the use of a Schreiber-modified Nicholas reaction to prepare (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which is then converted to the analogous chiral Weinreb pentynamide .Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) .Chemical Reactions Analysis

This compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 112.13 g/mol . It is a liquid in its physical form . The compound has a topological polar surface area of 37.3 Ų .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Synthesis

Carboxylation of Related Compounds : A study by Finashina et al. (2016) explored the carboxylation of 2-methylbutyn-3-ol-2, a related compound to 2-Methylpent-4-ynoic acid, using Ag- and Cu-containing catalysts. This research highlights the reaction processes and product formation involving similar alkynoic acids, though the desired 4-hydroxy-4-methylpent-2-ynoic acid did not form under the given conditions (Finashina et al., 2016).

Synthesis of Alkynylated Amino Acids : Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids through Sonogashira reactions. These compounds demonstrated high inhibitory activity against aldose reductase, showing potential therapeutic applications (Parpart et al., 2015).

Preparation of Intermediate Compounds : Martínez et al. (2004) described an enzymatic route for preparing intermediates in the synthesis of a human rhinovirus protease inhibitor. This process involved a compound structurally related to this compound, highlighting the acid's relevance in synthesizing biologically active compounds (Martínez et al., 2004).

Biological Activities

Antiviral and Antibacterial Compounds : Luo et al. (2018) isolated nitrogenous compounds from a deep-sea-derived fungus, including derivatives structurally similar to this compound. These compounds showed cytotoxic and antiviral activities, suggesting potential applications in treating infections (Luo et al., 2018).

Terpenoid Biosynthesis : Herz et al. (2000) researched the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate to 2C-methyl-D-erythritol 2,4-cyclodiphosphate, a process relevant to isoprenoid biosynthesis. This study demonstrates the broader biochemical context in which compounds like this compound may play a role (Herz et al., 2000).

Wirkmechanismus

While the specific mechanism of action for 2-Methylpent-4-ynoic acid is not explicitly mentioned in the search results, it’s worth noting that related compounds such as 2-amino-2-methylpent-4-ynoic acid hydrochloride have been reported to bind to receptors, activating them and leading to the release of neurotransmitters such as glutamate and GABA.

Eigenschaften

IUPAC Name |

2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552548 | |

| Record name | 2-Methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74064-82-7 | |

| Record name | 2-Methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using enantiomerically pure 2-Methylpent-4-ynoic acid in the synthesis of (–)-xyloketal D?

A1: (–)-Xyloketal D is a natural product with specific stereochemistry, meaning the spatial arrangement of its atoms is crucial for its biological activity. Using enantiomerically pure this compound, either the (2R)- or (2S)- enantiomer, allows for the controlled introduction of chirality during the synthesis. [] This ensures that the final product is obtained as a single enantiomer, either (–)-xyloketal D or its enantiomer, rather than a mixture. [] Having access to enantiomerically pure compounds is crucial for studying their individual biological properties and confirming the absolute stereochemistry of natural products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)

![2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1367575.png)

![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)

![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)